7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-aminehydrochloride
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Overview
Description
7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride is a chemical compound known for its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its molecular structure includes a bicyclic ring system with fluorine atoms, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride typically involves multiple steps. One common method starts with the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure or the functional groups attached to it.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
Scientific Research Applications
7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The bicyclic structure also plays a role in its stability and reactivity, influencing its overall biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
3-oxabicyclo[4.1.0]heptan-7-amine hydrochloride: Similar bicyclic structure but lacks fluorine atoms.
7-oxabicyclo[2.2.1]heptane: Another bicyclic compound with different ring size and oxygen placement.
Uniqueness
7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties compared to similar compounds. These fluorine atoms can enhance the compound’s stability, reactivity, and potential biological activity .
Properties
Molecular Formula |
C6H10ClF2NO |
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Molecular Weight |
185.60 g/mol |
IUPAC Name |
7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine;hydrochloride |
InChI |
InChI=1S/C6H9F2NO.ClH/c7-6(8)3-1-10-2-4(9)5(3)6;/h3-5H,1-2,9H2;1H |
InChI Key |
FRSYBTWMPYBHGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2(F)F)C(CO1)N.Cl |
Origin of Product |
United States |
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